molecular formula C17H20N4O4S2 B2948460 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 953207-77-7

2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B2948460
CAS No.: 953207-77-7
M. Wt: 408.49
InChI Key: YXKCGUQQVBPCQX-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a thiazolo[3,2-a]pyrimidinone core substituted with a methyl group at position 6 and an acetamide side chain linked to a 4-sulfamoylphenethyl group.

Properties

IUPAC Name

2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-11-9-20-17-21(16(11)23)13(10-26-17)8-15(22)19-7-6-12-2-4-14(5-3-12)27(18,24)25/h2-5,9,13H,6-8,10H2,1H3,(H,19,22)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKCGUQQVBPCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule with potential therapeutic applications. This article will explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C16H16N4O3S
  • Molecular Weight : 344.4 g/mol
  • CAS Number : 952967-29-2

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the sulfamoyl group enhances its pharmacological profile.

Structural Representation

PropertyValue
Molecular FormulaC16H16N4O3S
Molecular Weight344.4 g/mol
CAS Number952967-29-2

The compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial for reducing inflammation and pain associated with various conditions, including arthritis and other inflammatory diseases.

In Vitro Studies

Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant COX-II inhibitory activity. For instance:

  • Inhibitory Potency : Compounds similar to 2-(6-methyl-5-oxo...) have shown IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory effects compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .

In Vivo Studies

In vivo experiments have further validated these findings:

  • Anti-inflammatory Activity : Compounds related to this structure have exhibited up to 64.28% inhibition in models of inflammation, demonstrating their potential as therapeutic agents .

Study on COX-II Inhibitors

A comprehensive study published in ACS Omega evaluated various thiazolo derivatives for their COX-II inhibitory capacity. Among them, compounds with structural similarities to our target compound displayed promising results:

Compound IDIC50 (μM)Selectivity Index
PYZ160.5210.73
Celecoxib0.789.51

This study highlights the potential of these compounds as more effective alternatives to existing COX inhibitors .

Dual Inhibition Potential

Another investigation focused on pteridine-sulfonamide conjugates revealed that derivatives of thiazolo compounds could act as dual inhibitors of carbonic anhydrase and dihydrofolate reductase, showcasing their versatility in targeting multiple pathways relevant to cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles , substituents , and functional groups . Below is a detailed comparison:

Thiazolo-Pyrimidinone Derivatives

  • Key Structural Feature: The fused thiazole-pyrimidinone system.
  • Comparison: 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides (): These derivatives lack the thiazole ring but retain the pyrimidinone core. Alkylation with chloroacetamides (e.g., N-aryl-substituted analogs) yields compounds with moderate bioactivity. Thiouracil-Pyrimidinone Hybrids (): Substituted pyrimidinones with thiouracil or benzimidazole-thiol groups exhibit antimicrobial activity. The target compound’s sulfamoyl group may confer broader solubility and hydrogen-bonding interactions compared to halogenated analogs like 4a (IR: 436 cm⁻¹, Yield: 90.2%) .

Sulfonamide/Acetamide Hybrids

  • Key Functional Groups : Sulfamoylphenethyl and acetamide.
  • Comparison: Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl-triazolo-pyrimidine-2-sulfonamide) (): A sulfonamide-containing herbicide. However, the thiazolo-pyrimidinone core may reduce phytotoxicity compared to triazolo-pyrimidines . Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) (): This fungicide shares an acetamide backbone but lacks heterocyclic complexity. The target compound’s fused ring system could enhance stability and target specificity .

Data Tables

Table 2: Functional Group Impact

Group Role in Target Compound Comparison to Analogs
Thiazolo-pyrimidinone Rigidity, bioactivity More rigid than pyrimidinone
Sulfamoylphenethyl H-bonding, solubility Similar to flumetsulam’s sulfonamide
Acetamide linker Flexibility, target engagement Broader than oxadixyl’s oxazolidinyl

Research Implications

The compound’s structural features suggest dual functionality :

Thiazolo-pyrimidinone: May act as a kinase or protease inhibitor due to heterocyclic rigidity.

Sulfamoylphenethyl : Could target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).

Further studies should prioritize crystallographic analysis (using SHELX ) to elucidate hydrogen-bonding patterns and in vitro assays to validate bioactivity hypotheses.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves condensation reactions between thiazolidinone intermediates and substituted pyrimidine precursors. For example, similar compounds (e.g., sulfonamide-functionalized analogs) are synthesized via Knoevenagel condensation using catalysts like piperidine or acetic acid in refluxing ethanol . To optimize conditions, employ a statistical Design of Experiments (DoE) approach, such as factorial designs, to screen variables (e.g., temperature, solvent polarity, catalyst loading). Evidence from chemical engineering research highlights that DoE reduces trial-and-error iterations by identifying critical parameters (e.g., solvent choice significantly impacts yield in thiazolo-pyrimidine systems) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

PrecursorCatalystSolventTemperature (°C)Yield (%)Reference
Thiazolidinone derivativePiperidineEthanol8072
Pyrimidine intermediateAcetic acidToluene11065

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of NMR, IR, and X-ray crystallography . For instance, analogs with sulfonamide groups were characterized using 1^1H/13^13C NMR to verify acetamide and sulfamoyl moieties, while IR confirmed carbonyl (C=O) and sulfonamide (S=O) stretches . X-ray crystallography resolves stereochemical ambiguities: demonstrates the use of single-crystal diffraction to confirm the Z-configuration in analogous thiazolo-pyrimidine systems . For purity assessment, pair HPLC with mass spectrometry to detect trace byproducts.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological interactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and molecular docking are critical. The ICReDD framework () integrates computational reaction path searches to predict feasible synthetic routes and transition states. For biological targeting, use software like AutoDock Vina to model interactions with sulfamoyl-associated targets (e.g., carbonic anhydrase isoforms). Parameterize force fields using crystallographic data from analogous structures (e.g., ’s bond lengths/angles) to improve accuracy .

Q. How should researchers resolve contradictions in observed biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or off-target effects. Adopt orthogonal validation assays : For example, if initial antimicrobial assays (e.g., broth microdilution) conflict with enzyme inhibition data, validate via isothermal titration calorimetry (ITC) to measure direct binding affinities . Additionally, perform meta-analyses of structurally related compounds (e.g., ’s thiazole derivatives) to identify structure-activity trends. Statistical tools like ANOVA can isolate confounding variables (e.g., cell line specificity) .

Q. What strategies enable efficient scale-up of synthesis while maintaining yield and purity?

  • Methodological Answer : Leverage process intensification methodologies. Membrane separation technologies () can purify intermediates, while continuous-flow reactors minimize side reactions. For example, a microreactor system with real-time HPLC monitoring was used for scaled thiazolo-pyrimidine production, achieving 85% yield vs. 65% in batch . Optimize solvent recovery using green chemistry principles (e.g., switch ethanol to cyclopentyl methyl ether for easier recycling) .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for similar compounds?

  • Methodological Answer : Cross-validate using kinetic isotope effects (KIE) and isotopic labeling to trace mechanistic pathways. For instance, if a palladium catalyst underperforms in one study (e.g., ’s 65% yield) but excels in another, analyze solvent-catalyst interactions via Arrhenius plots to identify temperature-sensitive deactivation . Collaborate with computational chemists to model catalytic cycles and identify rate-limiting steps .

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